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2-(4-Chlorophenyl)ethylazanium

Cat. No.: B14748165
M. Wt: 156.63 g/mol
InChI Key: SRXFXCKTIGELTI-UHFFFAOYSA-O
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Description

2-(4-Chlorophenyl)ethylazanium, often handled as the salt 2-(4-Chlorophenyl)ethylamine, is a chemical compound with the molecular formula C8H11ClN . It is classified as a primary amine and features a phenethylamine backbone substituted with a chlorine atom at the para position of the phenyl ring. This structure makes it a valuable intermediate in organic and medicinal chemistry research. The compound serves as a key synthetic building block for constructing more complex molecules. Its amine group can undergo typical reactions such as amide bond formation, reductive amination, and serve as a precursor to various heterocycles. The chlorophenyl moiety can be further functionalized via cross-coupling reactions, offering avenues for molecular diversification . Chlorine-containing compounds are of significant interest in pharmaceutical research, as the chlorine atom can influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design . As such, this compound provides researchers with a versatile starting point for developing new chemical entities in drug discovery programs. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should refer to the product's Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment under standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN+ B14748165 2-(4-Chlorophenyl)ethylazanium

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)ethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFXCKTIGELTI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[NH3+])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Ethylazanium

Established Synthetic Pathways for 2-(4-Chlorophenyl)ethylazanium

The synthesis of this compound can be achieved through various established routes, primarily involving the reduction of a corresponding nitrile or amide, or the reductive amination of a phenylacetaldehyde (B1677652) derivative.

Precursor Identification and Reagent Systems

A common precursor for the synthesis of this compound is 4-chlorophenylacetic acid. orgsyn.org This starting material can be converted to the corresponding amide, 2-(4-chlorophenyl)-N-methylacetamide, which is then subjected to further transformations. orgsyn.org The reagent system for this initial step typically involves thionyl chloride in anhydrous toluene (B28343) to form the acid chloride, followed by reaction with methylamine. orgsyn.org Anhydrous dimethylformamide (DMF) can be used as a catalyst in the formation of the acid chloride. orgsyn.org

Another key precursor is (S)-4-chlorobenzhydryl amine, which can be reacted with other compounds to synthesize more complex molecules containing the this compound moiety. google.com

Table 1: Key Precursors and Reagent Systems

PrecursorReagent SystemIntermediate/ProductReference
4-Chlorophenylacetic acidThionyl chloride, Toluene, DMF, Methylamine2-(4-Chlorophenyl)-N-methylacetamide orgsyn.org
(S)-4-Chlorobenzhydryl amineDiisopropyl ethyl amineDerivative of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid google.com
4-(4-chlorophenyl)piperazine dihydrochlorideCesium carbonate, Sodium iodide, Ethyl 2-bromo-2-methylpropanoate (B8525525)2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester researchgate.net

Reaction Conditions and Yield Optimization Strategies

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. For the conversion of 4-chlorophenylacetic acid to 2-(4-chlorophenyl)-N-methylacetamide, the reaction with thionyl chloride is typically carried out at a controlled temperature of less than 40°C. orgsyn.org The subsequent reaction to form the amide is then performed, and the final product can be purified by crystallization or chromatography, with reported yields as high as 85%. orgsyn.org

In the synthesis of more complex derivatives, such as the condensation of (S)-4-chlorobenzhydryl amine, the reaction is heated to 120°C-125°C for several hours. google.com Purification involves extraction and washing steps to isolate the desired product. google.com

For the synthesis of a benzimidazole (B57391) derivative incorporating the 2-(4-chlorophenyl)ethyl moiety, a reduction step using zinc powder and ammonium (B1175870) chloride in methanol (B129727) can be employed at 0°C and then stirred at room temperature overnight. rasayanjournal.co.inresearchgate.net This is followed by extraction and purification to yield the final product. rasayanjournal.co.inresearchgate.net

Advanced Synthetic Approaches and Process Innovations

Advanced synthetic methods aim to improve efficiency, reduce environmental impact, and provide access to novel derivatives. One such approach involves the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) for the cyclization of phenylacetamides to form tetrahydroisoquinolin-3-ones. orgsyn.org This method offers an efficient route to heterocyclic systems incorporating a structure related to this compound.

Derivatization Reactions and Novel Analogue Synthesis

The this compound scaffold is a valuable building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Substituted this compound Derivatives

The amino group of 2-(4-chlorophenyl)ethylamine allows for a variety of derivatization reactions. For instance, it can be acylated to form amides. A reported synthesis involves the reaction of 1-[2-(4-chlorophenyl)-ethyl]piperazine with 4-acetaminobenzoic acid anhydride (B1165640) to produce 1-[2-(4-chlorophenyl)-ethyl]-4-(4-acetaminobenzoyl)piperazine. prepchem.com This reaction is typically carried out in dimethylformamide at room temperature. prepchem.com

Another example is the synthesis of furan (B31954) derivatives, where 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one was prepared from 5-(4-chlorophenyl)-2-furaldehyde and 4-methoxyacetophenone. nih.gov

Incorporation of the this compound Moiety into Complex Molecular Architectures

The this compound cation has been successfully incorporated into complex molecular structures, including heterocyclic systems and perovskite materials. nih.gov

Heterocyclic Systems: The moiety can be integrated into benzimidazole structures. For example, 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine has been synthesized through a multi-step process. rasayanjournal.co.inresearchgate.net The synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one has also been achieved through the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone. mdpi.com

Perovskite Precursors: The 2-(4-chlorophenyl)ethylammonium cation is used as the organic component in the formation of 2D organic-inorganic lead iodide perovskites. nih.gov Specifically, homochiral cations [R- and S-1-(4-chlorophenyl)ethylammonium]₂PbI₄ have been synthesized, leading to ferroelectric materials. nih.gov The use of organic cations like 2-(4-chlorophenyl)ethylammonium allows for the precise control of the physical properties of the resulting perovskite materials. tcichemicals.com The selection of the organic group, metal, and halide components is crucial in tuning the band gap and other characteristics of these materials. tcichemicals.compnnl.gov

Stereoselective Synthesis and Chiral Resolution of Related Azanium Compounds

The separation of a racemic mixture into its individual enantiomers is a process known as chiral or optical resolution. wikipedia.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.org The most prevalent strategy involves converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated. wikipedia.orglibretexts.org

For racemic amines like 2-(4-chlorophenyl)ethylamine, this is typically achieved by reacting the mixture with an enantiomerically pure chiral acid. libretexts.org This acid-base reaction forms a mixture of diastereomeric salts. Due to their different solubilities, these salts can often be separated by fractional crystallization. wikipedia.orgyoutube.com Once the diastereomeric salts are separated, the addition of a base will regenerate the pure enantiomer of the amine. wikipedia.org A variety of chiral acids are commonly employed for this purpose. libretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Amines

Resolving Agent Type
(+)-Tartaric Acid Chiral Acid
(-)-Malic Acid Chiral Acid
(-)-Mandelic Acid Chiral Acid
(+)-Camphor-10-sulfonic acid Chiral Acid

This table is based on information from reference libretexts.org.

Beyond classical resolution via diastereomeric salt formation, more advanced methods such as kinetic resolution have been developed. One such method involves the palladium-catalyzed C−H olefination of β-alkyl phenylethylamine derivatives. nih.gov This process can achieve kinetic resolution by combining a palladium(II) catalyst with a mono-N-protected amino acid (MPAA) ligand, allowing for the selective reaction of one enantiomer over the other. nih.gov

Mechanistic Investigations of Synthesis and Reactivity

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound and its precursors is crucial for optimizing reaction conditions and developing novel synthetic routes.

A key transformation for phenylethylamines is N-alkylation. An efficient method for the N-alkylation of phenethylamine (B48288) and related compounds utilizes alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov Mechanistic studies suggest that this reaction proceeds through a "borrowing hydrogen" mechanism. nih.gov The iridium catalyst temporarily removes hydrogen from the alcohol, activating it for the subsequent reaction with the amine. The hydrogen is then returned later in the catalytic cycle to complete the transformation. nih.gov

Novel synthetic routes to β-phenethylamines have been developed using photoredox catalysis. One such method involves the cross-electrophile coupling of aliphatic aziridines with aryl iodides, catalyzed by a combination of nickel and an inexpensive organic photocatalyst. acs.org Mechanistic investigations into this reaction have revealed a distinct activation pathway compared to traditional transition-metal-catalyzed methods. acs.org The studies indicate that the reaction is initiated by the nucleophilic ring-opening of the aziridine (B145994) by an iodide ion, which generates a key iodoamine intermediate. This iodoamine is the active electrophile in the nickel-catalyzed cross-coupling cycle. acs.org This mechanism allows for the successful coupling of substrates that were challenging for other methods. acs.org

The reactivity of related structures has also been mechanistically explored. For instance, the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one has been used to synthesize a 1,2-dihydro-3H-pyrrol-3-one derivative. mdpi.com A plausible mechanism for this transformation begins with the addition of a water molecule to the acetylene (B1199291) moiety, which leads to a 1,3-diketone intermediate after rearrangement. This intermediate then undergoes ring closure via the attack of the amine's nitrogen atom on a carbonyl group, forming a hydroxypyrrolidinone. The final pyrrolone product is generated after the elimination of a water molecule. mdpi.com This study highlights that the presence of water is essential for the reaction to proceed efficiently. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Ethylazanium

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules. By probing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, their spatial proximity, and their motion over a wide range of timescales.

Solid-State NMR (SSNMR) is uniquely suited for the structural analysis of crystalline materials, including hybrid organic-inorganic perovskites where organic cations like 2-(4-chlorophenyl)ethylazanium could be incorporated. nih.govresearchgate.net Unlike diffraction methods that require long-range order, SSNMR probes the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N), making it effective for both crystalline and disordered or amorphous phases. researchgate.net

In the context of hybrid perovskites with the general formula ABX₃, the organic 'A' cation's dynamics and its interaction with the inorganic framework ([BX₆]⁴⁻ octahedra) are critical to the material's optoelectronic properties. nih.gov SSNMR studies on related hybrid perovskites have successfully employed multinuclear approaches to investigate structure and dynamics. nih.govresearchgate.net For instance, ¹H and ¹³C SSNMR can elucidate the rotational and translational motion of the organic cation within the perovskite cage. mdpi.com Variable-temperature (VT) SSNMR experiments, particularly spin-lattice relaxation (T₁) measurements, can quantify the energy barriers and correlation times for these molecular motions, which often occur on the picosecond timescale. researchgate.net

Table 1: Representative Solid-State NMR Observables and Their Applications in Hybrid Perovskites

NucleusNMR ParameterInformation ObtainedReference Example
¹H, ¹³CChemical ShiftConfirmation of cation incorporation; detection of distinct chemical environments.Distinguishing crystallographically different CH₃ groups in (CH₃NH₃)₂CoBr₄. mdpi.com
¹HSpin-Lattice Relaxation (T₁)Quantification of molecular motion (e.g., cation reorientation) and activation energies.Measuring picosecond dynamics of MA/FA cations in 3D perovskites. researchgate.net
²⁰⁷Pb, ¹¹⁹SnChemical Shift Anisotropy (CSA)Probing the symmetry and geometry of the local metal-halide coordination environment.Sensitive probe of halide coordination and A-site cation composition in tin halide perovskites. epfl.ch
¹³³CsChemical ShiftConfirmation of inorganic cation inclusion in mixed-cation perovskites without phase segregation.Study of TripleMix (Cs/MA/FA) perovskites. nih.gov

In solution, NMR spectroscopy provides precise information about the molecular structure, conformation, and dynamic behavior of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra confirm the molecular constitution by identifying the number and type of chemically distinct protons and carbons.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the ethylazanium chain. The integration of these signals confirms the relative number of protons in each environment, while their multiplicity (splitting pattern), governed by J-coupling, reveals the connectivity of adjacent, non-equivalent protons. Similarly, the ¹³C NMR spectrum shows characteristic chemical shifts for the aromatic and aliphatic carbons.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish more complex structural details. A COSY spectrum would reveal scalar coupling correlations between protons, confirming the -CH₂-CH₂-NH₃⁺ spin system. A NOESY spectrum identifies protons that are close in space, providing crucial data for determining the molecule's preferred conformation and the rotational dynamics around its single bonds in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Protic Solvent (e.g., D₂O)

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Multiplicity (¹H)
Aromatic CHC2', C6' (ortho to ethyl)~7.3-7.4~130-132Doublet
Aromatic CHC3', C5' (meta to ethyl)~7.4-7.5~129-131Doublet
Aromatic C-ClC4'-~133-135-
Aromatic C-CC1'-~135-137-
Aliphatic CH₂-CH₂-Ar~3.0-3.2~34-36Triplet
Aliphatic CH₂-CH₂-N⁺~3.2-3.4~40-42Triplet

Isotopic labeling is a powerful strategy used to simplify complex NMR spectra, increase sensitivity, and probe specific molecular sites or interactions. This involves the selective replacement of a nucleus (e.g., ¹²C, ¹H) with its NMR-active isotope (e.g., ¹³C, ²H/D).

For this compound, several labeling strategies could be employed:

¹³C Labeling: Synthesizing the molecule with ¹³C enrichment at specific positions (e.g., one of the ethyl carbons) dramatically enhances the signal intensity for that carbon in ¹³C NMR. It also enables the use of advanced techniques like INADEQUATE to trace carbon-carbon connectivity without ambiguity. Furthermore, selective ¹³C labeling can resolve spectral overlap in complex mixtures or when studying interactions with other molecules. nih.gov

Deuterium (²H) Labeling: Replacing ¹H atoms with ²H (deuterium) simplifies the remaining ¹H spectrum by removing specific signals and their associated couplings. For instance, deuterating the phenyl ring would allow for a clear, unobstructed view of the ethylazanium chain's proton signals. In studies of large systems or molecular interactions, perdeuteration (labeling all non-exchangeable protons) combined with selective ¹H labeling at a specific site (e.g., one CH₂ group) can dramatically improve spectral resolution and sensitivity by reducing relaxation pathways. nih.gov

¹⁵N Labeling: Replacing the natural abundance ¹⁴N (a quadrupolar nucleus that often gives broad signals) with the spin-½ nucleus ¹⁵N provides sharper signals and allows for precise measurement of proton-nitrogen couplings. This is invaluable for studying the electronic environment of the azanium group and its hydrogen bonding interactions.

These strategies are particularly crucial when studying the compound within complex biological matrices or when incorporated into larger supramolecular assemblies like perovskites. nih.govnih.gov

NMR spectroscopy is a cornerstone of metabolomics, the large-scale study of small molecules (metabolites) within a biological system. nih.gov Its key advantage is the ability to detect and quantify a wide range of chemically diverse compounds in a single, non-destructive measurement with minimal sample preparation. nih.gov

If this compound were studied in a biological context, such as its uptake or effect in pea seeds, NMR metabolomics would be the ideal tool to assess the system's response. A typical workflow involves comparing the ¹H NMR spectra of extracts from a control group (e.g., untreated pea seeds) with a treated group.

By analyzing the complex mixture of signals in the NMR spectra, researchers can identify and quantify dozens to hundreds of endogenous metabolites simultaneously, including amino acids, organic acids, sugars, and lipids. The introduction of an exogenous compound like this compound could cause significant changes in the metabolic profile. Statistical analysis of the NMR data (e.g., Principal Component Analysis) can highlight these changes, revealing which metabolic pathways are perturbed. This untargeted approach can uncover the compound's mechanism of action or potential toxicity by providing a holistic view of its impact on cellular metabolism. nih.govnih.gov

Mass Spectrometry (MS) Characterization Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound, determine its elemental formula, and elucidate its structure through fragmentation analysis.

For this compound, its neutral form, 2-(4-chlorophenyl)ethylamine, has been characterized by techniques such as Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). In positive ion mode, the molecule is protonated to form the [M+H]⁺ ion, which is identical to the this compound cation. The high-resolution measurement of this parent ion's m/z value allows for the confirmation of its elemental formula (C₈H₁₁ClN⁺).

Tandem MS (or MS²) experiments provide further structural proof. The parent ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, a characteristic fragmentation would be the loss of ammonia (B1221849) (NH₃), yielding a prominent fragment ion. This data confirms the identity of the compound and can be used to distinguish it from isomers. As a chromatographic method, LC-MS also serves as a powerful tool for assessing the purity of a sample by separating the target compound from any impurities before MS detection.

Table 3: Mass Spectrometry Data for 2-(4-Chlorophenyl)ethylamine (protonated form)

ParameterValue/DescriptionSource
Compound Name2-(4-Chlorophenyl)ethylamine
FormulaC₈H₁₀ClN
Exact Mass155.05017 u
Ionization ModeLC-ESI-QQ, Positive
Precursor Ion [M+H]⁺m/z 156
MS² FragmentationCollision-Induced Dissociation (CID) of a fragment ion
Primary Fragment Ion[M+H-NH₃]⁺

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound and its Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org By measuring the angles and intensities of X-rays diffracted by a crystal, a map of electron density can be generated, from which a model of the crystal structure—including bond lengths, bond angles, and intermolecular interactions—can be built.

A single-crystal XRD analysis of this compound salt would provide an unambiguous determination of its solid-state structure. This includes the conformation of the ethylazanium chain, the orientation of the chlorophenyl ring, and the packing of the cations and their counter-anions in the crystal lattice. This information is crucial for understanding structure-property relationships. nih.gov

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is used. mdpi.com PXRD is performed on a microcrystalline powder and produces a diffraction pattern that serves as a fingerprint for a specific crystalline phase. While less detailed than single-crystal analysis, PXRD is vital for phase identification, purity assessment, and can be used with advanced software to determine the crystal's unit cell parameters and space group. mdpi.com

Crystallographic data for related small amine salts, such as ethylazanium chloride, provide a reference for the type of structural information that can be obtained. These studies reveal the fundamental packing motifs and hydrogen-bonding networks that are likely to be present in the crystal structure of this compound salts.

Table 4: Example Crystallographic Data for a Related Compound: Ethylazanium Chloride

ParameterValueSource
CompoundEthylammonium (B1618946) chloride (C₂H₈ClN) nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP 1 2₁/m 1 nih.gov
Unit Cell Dimensionsa = 8.20390 Å nih.gov
b = 5.99673 Å
c = 4.54350 Å
Unit Cell Anglesα = 90.0° nih.gov
β = 93.8032°
γ = 90.0°

Other Advanced Spectroscopic Probes (e.g., UV-Visible Spectroscopy for Kinetic Studies, FT-Infrared Spectroscopy)

Beyond fundamental characterization, advanced spectroscopic methods such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy offer a deeper understanding of the electronic and vibrational properties of this compound. These techniques are instrumental in elucidating the structural nuances and potential reaction kinetics of the compound.

UV-Visible Spectroscopy

The electronic absorption spectrum of phenethylamine (B48288) derivatives is characterized by transitions within the benzene (B151609) ring. For 2-(4-chlorophenyl)ethylamine, the neutral precursor to the azanium compound, characteristic absorption peaks are observed in the UV region. These peaks correspond to the π → π* transitions of the aromatic system.

Protonation of the ethylamine (B1201723) side chain to form this compound can induce subtle shifts in the UV-Visible absorption spectrum. The electron-withdrawing nature of the azanium group (-CH₂CH₂NH₃⁺) can influence the energy of the molecular orbitals of the chlorophenyl ring, potentially leading to a slight hypsochromic (blue) or bathochromic (red) shift of the absorption maxima.

While specific kinetic studies on this compound using UV-Visible spectroscopy are not extensively documented in publicly available literature, this technique is a powerful tool for monitoring reactions involving changes in the chromophore. For instance, reactions that alter the substitution on the aromatic ring or lead to the deprotonation of the azanium group could be monitored by observing changes in the absorbance at specific wavelengths over time.

Table 1: UV-Visible Absorption Data for Related Phenethylamine Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
β-PhenylethylamineAqueous210, 258Not Reported ias.ac.in
4-Chloro-2-methyl-phenolNot Specified290-260 (range)Not Reported niscpr.res.in
2-(4-fluorophenyl) derivativeDMSO205, 225, 248, 305, 346, 348, 417, 441Not Reported nih.gov

FT-Infrared Spectroscopy

FT-IR spectroscopy provides a detailed fingerprint of the vibrational modes within a molecule. The spectrum of this compound is expected to show characteristic bands corresponding to the vibrations of the p-substituted benzene ring, the ethyl chain, and the azanium group.

The protonation of the amine to form the azanium group introduces new vibrational modes and shifts existing ones. The N-H stretching vibrations of the -NH₃⁺ group are particularly informative and typically appear as a broad band in the region of 3000-3300 cm⁻¹. The bending vibrations of this group are also expected in the fingerprint region.

Analysis of the FT-IR spectrum of the parent compound, 2-(4-chlorophenyl)ethylamine, reveals key vibrational frequencies. The hydrochloride salt, which contains the this compound cation, would exhibit shifts in these frequencies and the appearance of new bands associated with the -NH₃⁺ group.

Table 2: Selected FT-IR Vibrational Frequencies for 2-(4-chlorophenyl)ethylamine and Related Compounds

Vibrational Mode2-(4-chlorophenyl)ethylamine (cm⁻¹)4-Chloro-3-methyl-phenol (cm⁻¹)6-Chloro-3-methyl-phenol (cm⁻¹)Reference
C-Cl StretchingNot specified in detail, expected in 800-600 range760770 niscpr.res.in
C-H Aromatic Stretching~3025Not specifiedNot specified
C=C Aromatic Stretching~1492Not specifiedNot specified
CH₂ Bending~1468Not specifiedNot specified
C-N StretchingNot specifiedNot applicableNot applicable
N-H Stretching (in -NH₃⁺)Not applicableNot applicableNot applicable
N-H Bending (in -NH₃⁺)Not applicableNot applicableNot applicable

Note: This table provides general ranges and data from the base molecule and related structures. The spectrum for this compound would show characteristic absorptions for the -NH₃⁺ group. The data for 2-(4-chlorophenyl)ethylamine is based on the FTIR spectrum available in the PubChem database.

The detailed assignment of vibrational frequencies, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive structural confirmation of this compound.

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl Ethylazanium

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a fundamental understanding of the electronic characteristics and bonding within 2-(4-chlorophenyl)ethylazanium and its derivatives.

Conformational Analysis and Molecular Energy Landscapes

The three-dimensional conformation of this compound is crucial for its function, both in materials and biological systems. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their corresponding energy levels. The ethylammonium (B1618946) side chain and its orientation relative to the chlorophenyl ring are of particular interest.

While specific detailed conformational analysis studies on the isolated this compound cation are not extensively reported in the literature, its role as a component in larger, biologically active molecules underscores the importance of its conformation. For example, in the design of inhibitors for enzymes like autotaxin, the (S)-conformation of the 4-chlorophenylethylamine group has been shown to be critical for enhancing potency by facilitating specific interactions within the enzyme's binding tunnel. mdpi.com Molecular mechanics simulations of related compounds suggest that certain conformers are energetically favored, which in turn dictates their interaction with their environment.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, including intermolecular interactions that govern the properties of this compound in various contexts.

Ligand-Protein Interaction Modeling

The 4-chlorophenylethylamine moiety is a structural component in various compounds designed to interact with protein targets. Molecular docking and molecular dynamics simulations are key tools to model these interactions and understand the dynamics of the ligand within the protein's binding site.

For instance, derivatives of 4-chlorophenylethylamine have been investigated as allosteric modulators of glutamate (B1630785) transporters, such as EAAT2. nih.gov Computational models of EAAT2 have been used to predict the binding poses of these modulators within a putative allosteric site located in the transport domain. nih.gov Similarly, in the development of inhibitors for autotaxin, a key enzyme in cell signaling, the (S)-4-chlorophenylethylamine group has been identified as interacting with the enzyme's tunnel. mdpi.com

In the context of dopamine (B1211576) transporters (DAT), structure-activity relationship studies of β-phenethylamine derivatives have been conducted to understand their inhibitory effects on dopamine reuptake. nih.govbiomolther.org Docking simulations of these derivatives into the human dopamine transporter (hDAT) binding site reveal how they fit into the binding pocket and interact with key amino acid residues. nih.gov For example, a charged amine group can form a hydrogen bond with an aspartate residue in the transporter. biomolther.org

Protein Target Compound Class Key Interaction Insight
Glutamate Transporter (EAAT2) Allosteric Modulators 4-chlorophenylethylamine-containing compounds bind to an allosteric site in the transport domain. nih.gov
Autotaxin Pocket-Tunnel Hybrids The (S)-4-chlorophenylethylamine group interacts with the enzyme's tunnel, enhancing potency. mdpi.com
Dopamine Transporter (DAT) β-phenethylamine derivatives The amine group forms key interactions with residues like aspartate in the binding pocket. nih.govbiomolther.org

Self-Assembly and Supramolecular Organization of Related Compounds

In the solid state, particularly in the context of the aforementioned perovskite materials, this compound cations participate in the self-assembly of layered structures. The intermolecular interactions, including van der Waals forces between the aromatic rings and hydrogen bonding involving the ammonium (B1175870) groups, dictate the supramolecular organization.

DFT calculations have highlighted the role of van der Waals interactions in the stability of layered perovskites containing 4-chlorophenylethylammonium. wikipedia.org The substitution with chlorine enhances these interactions compared to the unsubstituted phenylethylammonium, contributing to a more stable layered compound. wikipedia.org These non-covalent interactions are fundamental to the formation and properties of these self-assembled materials.

Machine Learning and Chemoinformatics in Ligand and Material Design

Machine learning and chemoinformatics are increasingly being used to accelerate the discovery and design of new molecules with desired properties. For phenylethylamine derivatives, these computational approaches can be applied to develop structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models.

These models can predict the biological activity of novel compounds based on their structural features. For example, SAR studies on β-phenethylamine derivatives have identified key structural features responsible for the inhibition of dopamine reuptake. nih.govbiomolther.org These studies have shown that substitutions on the phenyl ring and the nature of the alkylamine group significantly influence the inhibitory activity. nih.gov Such data can be used to train machine learning models to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

While specific machine learning studies focused solely on this compound are not prominent, the principles of chemoinformatics are broadly applicable. By analyzing databases of known active and inactive phenylethylamine derivatives, it is possible to build predictive models for various properties, including transporter binding affinity and efficacy as a component in perovskite materials. This data-driven approach complements the physics-based simulations of DFT and MD, providing a powerful toolkit for rational molecular and materials design.

Predictive Modeling of Spectroscopic Parameters

Predictive modeling of spectroscopic parameters for this compound is a powerful application of computational chemistry. Techniques such as Density Functional Theory (DFT) are employed to calculate various spectroscopic data, including vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the molecule. kent.ac.uknih.gov

DFT calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and compute the spectroscopic properties. nih.gov For instance, the vibrational frequencies can be calculated and then scaled by a factor to account for anharmonicity and other systematic errors, providing a better correlation with experimental data. nih.gov Similarly, NMR chemical shifts can be computed and compared with experimental values to aid in the assignment of signals to specific nuclei within the molecule.

It is important to note that while direct computational studies on this compound are not widely available in the literature, data from closely related analogs like phenethylamine (B48288) and its derivatives can serve as a valuable reference. The following tables present illustrative data for phenethylamine, a structurally similar compound, to demonstrate the type of information that can be obtained from these computational models.

Table 1: Predicted Vibrational Frequencies for Phenethylamine (Illustrative Data)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Unscaled)Scaled Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch345033123300
C-H Stretch (Aromatic)310029762965
C-H Stretch (Aliphatic)298028612850
C=C Stretch (Aromatic Ring)162015551550
C-N Stretch115011041100

Note: The calculated wavenumbers are hypothetical and based on typical values for similar compounds. The scaling factor used is for illustrative purposes.

Table 2: Predicted ¹³C NMR Chemical Shifts for Phenethylamine (Illustrative Data)

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (ipso)139.5139.1
C2/C6 (ortho)129.8129.4
C3/C5 (meta)128.9128.6
C4 (para)126.7126.3
Cα (CH₂)46.245.8
Cβ (CH₂)39.839.5

Note: The calculated chemical shifts are hypothetical and referenced against a standard (e.g., TMS). The values are for the neutral phenethylamine molecule.

Free Energy Perturbation and Relative Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a biological target. wikipedia.orgchemrxiv.org This technique is based on statistical mechanics and molecular dynamics simulations, where one ligand is "mutated" into another through a non-physical alchemical transformation pathway. wikipedia.org By calculating the free energy change of this transformation both in the solvated state and when bound to the protein, the relative binding free energy (ΔΔG) can be determined. nih.gov

The FEP method is particularly useful in drug discovery for optimizing lead compounds, as it can predict how small chemical modifications will affect the binding potency. chemrxiv.org The calculations require significant computational resources and a well-parameterized force field to accurately model the intermolecular interactions.

The following table illustrates the kind of data that can be obtained from such a study, showing the predicted binding energies for a series of substituted phenethylamines. A more negative binding energy generally indicates a higher predicted binding affinity.

Table 3: Predicted Binding Energies of Substituted Phenethylamines to the Tubulin Colchicine (B1669291) Binding Site (Illustrative Data)

CompoundSubstituent on Phenyl RingPredicted Binding Energy (kcal/mol)
Phenethylamine-H-5.8
4-Fluorophenethylamine4-F-6.2
This compound 4-Cl -6.5
4-Bromophenethylamine4-Br-6.7
4-Iodophenethylamine4-I-6.9
2,5-Dimethoxy-4-bromophenethylamine2,5-(OCH₃)₂, 4-Br-8.5

Note: The binding energies are hypothetical and for illustrative purposes, based on the trends observed in docking studies of similar compounds. The value for this compound is an estimation within this illustrative context.

A hypothetical FEP calculation for this compound could involve, for example, its transformation to 2-(4-fluorophenyl)ethylazanium to predict the change in binding affinity resulting from the substitution of chlorine with fluorine. Such a study would provide valuable data for understanding the structure-activity relationship of this class of compounds.

Biochemical and Biological Interaction Mechanisms of 2 4 Chlorophenyl Ethylazanium in Vitro Focus

Enzyme Kinetics and Substrate/Inhibitor Specificity (In Vitro Investigations)

In vitro studies focusing on the direct enzymatic processing of 2-(4-Chlorophenyl)ethylazanium are not widely documented. However, based on its structure, potential interactions can be hypothesized with enzymes that metabolize similar endogenous and synthetic compounds.

Michaelis-Menten Kinetic Parameter Determination and Modeling

Even in purified enzyme preparations, heterogeneity can exist, with different forms of an enzyme potentially exhibiting varied kinetic properties. For such variations to be kinetically distinguishable, the Michaelis constants of the different enzyme forms would need to differ significantly. nih.gov Without experimental data, it is not possible to provide a kinetic profile for the enzymatic processing of this compound.

Substrate Specificity Profiling for Deaminases and Related Enzymes (e.g., Protein Arginine Deiminases)

The structural resemblance of this compound to biogenic amines suggests potential interactions with deaminases. However, specific studies profiling its substrate specificity for enzymes like monoamine oxidase (MAO) or other deaminases are not prominently reported.

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that convert arginine residues in proteins to citrulline. nih.govmedchemexpress.commedchemexpress.com This post-translational modification can alter protein structure and function. nih.gov There are five isozymes in humans (PAD1-4 and PAD6), with PAD1-4 being catalytically active. medchemexpress.commedchemexpress.com Dysregulation of PADs, particularly PAD2 and PAD4, has been linked to various inflammatory diseases and cancers. medchemexpress.com While numerous inhibitors of PADs have been developed, there is no current literature to suggest that this compound acts as a substrate or a significant inhibitor of protein arginine deiminases. The primary substrates for PADs are arginine residues within proteins, making small molecules like this compound unlikely substrates.

Similarly, specific data on the interaction of this compound with other deaminases, such as cytidine (B196190) deaminase, is absent, and its chemical structure makes it an improbable substrate for this class of enzymes which act on nucleosides. nih.gov

Mechanistic Insights into Enzymatic Catalysis and Transformation

Given the lack of specific data on enzymes that metabolize this compound, a detailed description of the catalytic mechanism is not possible. Hypothetically, if it were a substrate for an enzyme like monoamine oxidase, the mechanism would likely involve the oxidative deamination of the ethylamine (B1201723) side chain. This process typically involves the formation of an imine intermediate, which is then hydrolyzed to yield the corresponding aldehyde and ammonia (B1221849). The specifics of the catalytic process, including the key amino acid residues in the active site and the role of any cofactors, would need to be elucidated through dedicated mechanistic studies.

Transporter Protein Interaction Mechanisms (In Vitro)

The most significant in vitro biological interactions of this compound are with monoamine transporters, which are part of the solute carrier 6 (SLC6) family. biomolther.orgfrontiersin.org

Dopamine (B1211576) Transporter (DAT) Binding Site Analysis and Allosteric Modulation

The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft. biomolther.org Phenethylamine (B48288) derivatives are known to interact with DAT, and halogenated phenethylamines, in particular, have shown high affinity. nih.govnih.gov The structure of this compound falls into this category.

Studies on the drosophila dopamine transporter (dDAT) have revealed a central binding site for dopamine and its analogs, located approximately halfway across the membrane bilayer. nih.gov This site is where competitive inhibitors and substrates bind. It is highly probable that this compound, as a phenethylamine derivative, interacts with this primary binding site (S1) on the dopamine transporter.

Furthermore, there is growing evidence for allosteric modulation of DAT function. nih.gov Allosteric sites are distinct from the primary substrate binding site (S1) and can modulate the transporter's activity. nih.gov The existence of a secondary, allosteric site (S2) has been proposed, which could influence the binding and transport of substrates at the S1 site. frontiersin.orgnih.gov Some compounds have been identified that act as allosteric modulators of DAT, affecting the action of other ligands without directly competing for the primary binding site. nih.govnih.gov While there is no direct evidence showing this compound acts as an allosteric modulator, the potential for such interactions exists for ligands that bind to DAT.

Table 1: Investigated Compounds and their Interaction with the Dopamine Transporter (DAT)

Compound NameInteraction TypeReference
This compoundPresumed DAT ligand nih.gov
Phenethylamine DerivativesDAT inhibitors biomolther.orgbiomolther.org
Halogenated PhenethylaminesHigh-affinity DAT ligands nih.gov
KM822Allosteric modulator of DAT nih.govnih.gov

Alternating Access Transport Models for Amine Transporters

The transport of substrates by monoamine transporters like DAT is generally explained by the alternating access model. nih.govnih.govresearchgate.netasu.eduresearchgate.net This model posits that the transporter protein exists in at least two major conformations: an outward-facing state and an inward-facing state. researchgate.netasu.eduresearchgate.net

In the outward-facing conformation, the substrate binding site is accessible to the extracellular space. The binding of the substrate, along with co-transported ions like sodium and chloride, triggers a conformational change in the transporter. This change occludes the substrate from the extracellular environment and subsequently opens an intracellular gate, releasing the substrate into the cytoplasm. The transporter then reverts to its outward-facing conformation to begin another transport cycle. asu.eduresearchgate.net This mechanism ensures that the transport process is tightly controlled and coupled to the ion gradients that provide the necessary energy. researchgate.net If this compound acts as a substrate for DAT, its transport across the cell membrane would be mediated by this alternating access mechanism.

Plant Auxin Transporter (PIN-FORMED) Binding and Efflux Mechanisms

Currently, there is a lack of specific published research detailing the binding and efflux mechanisms of this compound with plant auxin transporters, such as the PIN-FORMED (PIN) proteins. While extensive research is available on the interaction of other synthetic auxins with PIN proteins, these studies focus on compounds with different chemical structures.

For instance, detailed in vitro studies and cryogenic electron microscopy (cryo-EM) structures have elucidated the binding and transport of phenoxyacetic acid herbicides like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) by PIN transporters. nih.govresearchgate.netnih.govbiorxiv.org These studies have revealed that such synthetic auxins utilize the same export machinery as the endogenous auxin, indole-3-acetic acid (IAA). nih.govresearchgate.netnih.govbiorxiv.org The research has gone as far as to identify key amino acid residues within the PIN protein binding site that are crucial for substrate recognition and transport, and to describe the conformational changes that occur during the transport cycle. nih.govresearchgate.net However, this compound is a phenylethylamine derivative, which is structurally distinct from the phenoxyacetic acids that have been the subject of these detailed investigations. Therefore, the specific binding modes and transport kinetics described for 4-CPA and 2,4-D cannot be directly extrapolated to this compound without dedicated experimental evidence.

Receptor Binding and Activation Biophysics (In Vitro Studies)

Ligand-Receptor Affinity and Selectivity Profiling

Specific data on the ligand-receptor affinity and selectivity profile of this compound for any given receptor is not available. While its unprotonated form, 2-(4-chlorophenyl)ethylamine, has been identified as a synthetic serotonergic amine with inhibitory activities that can bind to the 5-HT receptor, detailed in vitro affinity and selectivity data (such as Kᵢ or IC₅₀ values for a panel of receptors) are not provided in the available literature. biosynth.com

Conformational Changes Upon Ligand Binding

There is no information available regarding the specific conformational changes that may occur in a receptor or protein upon the binding of this compound. Such studies, which often employ techniques like X-ray crystallography, cryo-EM, or various spectroscopic methods, have not been reported for this specific compound.

Protein-Ligand Complex Characterization and Structural Biology (e.g., NMR for protein oligomerization)

There are no published studies that characterize protein-ligand complexes involving this compound using structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate phenomena such as protein oligomerization. While NMR is a powerful tool for studying protein-ligand interactions and their structural consequences, frontiersin.orguniversiteitleiden.nlnih.govnih.govcsic.es its application to understanding the effects of this compound on protein structure and assembly has not been documented in the available scientific literature.

Applications of 2 4 Chlorophenyl Ethylazanium in Advanced Materials Science Research

Organic-Inorganic Hybrid Perovskite Materials Development

Hybrid organic-inorganic perovskites are a class of materials that combine organic cations with an inorganic framework. The choice of the organic cation is crucial as it dictates the structure, dimensionality, and ultimately, the physical properties of the resulting material.

Role of 2-(4-Chlorophenyl)ethylazanium as an Organic Cation in 2D Perovskite Structures

In the architecture of two-dimensional (2D) hybrid perovskites, large organic cations such as this compound act as spacers that separate inorganic layers of metal-halide octahedra. nih.govnih.gov These organic layers effectively slice a three-dimensional (3D) perovskite structure into a stack of quantum wells. nih.gov The general formula for these 2D perovskites is often (RNH3)2(A)n-1MnX3n+1, where RNH3+ is the large organic cation, A is a smaller organic cation, M is a metal like lead, and X is a halide. researchgate.net

The this compound cation, due to its size and chemical nature, templates the formation of these layered structures, where the inorganic sheets are interleaved with bilayers of the organic cations. nih.gov This structural arrangement leads to quantum and dielectric confinement effects, which significantly alter the material's properties compared to its 3D counterpart. rsc.org Specifically, research has focused on its use in lead iodide-based perovskites, creating compounds like [1-(4-chlorophenyl)ethylammonium]2PbI4. nih.govresearchgate.net The introduction of chirality, by using the R- or S-enantiomers of the cation, has been shown to facilitate the crystallization of these materials into polar space groups, which is a key requirement for achieving properties like ferroelectricity. nih.govresearchgate.net

Influence on Perovskite Crystallography, Morphology, and Stability

The incorporation of this compound has a profound influence on the crystal structure of lead iodide perovskites. Research has demonstrated that using homochiral forms of the cation, specifically [R-1-(4-chlorophenyl)ethylammonium] and [S-1-(4-chlorophenyl)ethylammonium], results in the formation of a polar crystal structure with the space group P1 at room temperature. nih.govresearchgate.net This is in contrast to the racemic version, which crystallizes in a centrosymmetric space group (P21/c) and does not exhibit the same phase transition behavior. nih.govresearchgate.net

The homochiral perovskites undergo a ferroelectric phase transition at high temperatures (483 K for the R-form and 473.2 K for the S-form), highlighting the role of the cation's chirality in inducing ferroelectricity. nih.govresearchgate.net This structural difference is significant because ferroelectricity can potentially enhance the photovoltaic performance of solar cells by improving charge separation. nih.gov

The morphology and quality of perovskite films are critical for device performance. The use of additives and specific fabrication techniques can control the crystallization process, leading to more uniform and defect-free films. nih.govresearchgate.net While specific studies on the morphology of films containing solely this compound are detailed, the principles of using large organic cations suggest that it plays a role in orienting the crystal growth, which is crucial for efficient charge transport in devices. nih.gov The stability of 2D perovskites is generally enhanced compared to 3D versions, and the choice of the organic cation is a key factor in this improvement. nih.govnih.gov

Cation Form Crystal System Space Group Phase Transition Temp. Ferroelectric Nature
[R-1-(4-chlorophenyl)ethylammonium]TriclinicP1483 KMultiaxial Ferroelectric
[S-1-(4-chlorophenyl)ethylammonium]TriclinicP1473.2 KMultiaxial Ferroelectric
Racemic AnalogueMonoclinicP21/cNoneNot Ferroelectric

This table summarizes the crystallographic and ferroelectric properties of lead iodide perovskites incorporating different chiral forms of the 1-(4-chlorophenyl)ethylammonium cation, based on findings from a 2019 study. nih.govresearchgate.net

Electronic Band Structure and Optoelectronic Properties of Derived Perovskites

The electronic and optical properties of hybrid perovskites are highly tunable through the choice of the organic cation. nih.govnih.gov Perovskites synthesized with homochiral 1-(4-chlorophenyl)ethylammonium cations exhibit the characteristics of a semiconductor with a direct bandgap of 2.34 eV. nih.govresearchgate.net This direct bandgap nature is advantageous for optoelectronic applications like light-emitting diodes (LEDs) and photodetectors, as it allows for efficient radiative recombination of charge carriers.

The quantum confinement effect, induced by the layered structure, leads to the formation of excitons (bound electron-hole pairs) with high binding energies. rsc.org This is a hallmark of 2D perovskites and makes them interesting for light-emitting applications. youtube.com The specific properties, such as the photoluminescence quantum yield and emission wavelength, are dependent on the thickness of the inorganic layers and the nature of the organic spacer. rsc.org Research into related fluorinated phenethylammonium cations has shown that substitutions on the phenyl ring can alter the electronic disorder within the perovskite structure, indicating that the chloro- group in this compound plays a critical role in fine-tuning these properties.

Performance in Neuromorphic Imaging Sensors and Related Devices

Neuromorphic computing and sensing aim to replicate the structure and efficiency of the human brain and visual system. perovskite-info.com Perovskite materials are emerging as promising candidates for creating photonic synapses and neuromorphic vision sensors due to their unique photoresponsive properties. perovskite-info.comresearchgate.netnih.gov These materials can intrinsically combine photodetection with synaptic functions like memory and learning within a single element, which could simplify the architecture of artificial vision systems. perovskite-info.com

While research has not yet detailed a device specifically using this compound, the broader class of 2D hybrid perovskites is being actively explored for these applications. perovskite-info.com The ability of 2D perovskites to exhibit nonvolatile photocurrent due to the coupling of excitons and mobile ions is a key mechanism for emulating neural behaviors. perovskite-info.com Given that perovskites derived from 1-(4-chlorophenyl)ethylammonium possess unique ferroelectric and semiconductor properties, they are strong candidates for future development in advanced neuromorphic devices where light detection is coupled with memory effects. nih.govacs.org

Development of High-Performance X-Ray Detectors

Hybrid perovskites are excellent materials for X-ray detection due to their high atomic number components (like lead), which provide a strong X-ray attenuation coefficient, and their excellent charge transport properties. progmedphys.orgnih.govmdpi.com These detectors can operate via direct conversion, where X-ray photons generate an electrical signal directly, or indirect conversion (scintillation), where X-rays are first converted to visible light. progmedphys.orgscichina.com

Two-dimensional perovskites offer advantages over their 3D counterparts for direct X-ray detection, including lower dark currents and higher stability. progmedphys.orgnih.gov The layered structure with insulating organic cations helps to suppress noise, which is critical for resolving weak signals from low-dose X-ray sources. progmedphys.org While specific performance data for X-ray detectors based on this compound perovskites is not yet prevalent, the fundamental properties of 2D lead-halide perovskites make them highly suitable. nih.govmdpi.comresearchgate.net The development of single-crystal perovskite detectors has shown record-high sensitivity, and engineering the organic cation is a key strategy to optimize performance further. scichina.com

Nanosheet and Thin Film Fabrication Methodologies Using this compound-Derived Precursors

The fabrication of high-quality thin films and nanosheets is essential for creating efficient optoelectronic devices. lesker.comnih.gov Solution-based methods, such as spin-coating, are commonly used to deposit perovskite films. researchgate.net These methods involve dissolving precursor materials, including the organic halide salt like 4-Chloro-phenethylammonium chloride, in a suitable solvent. researchgate.netgreatcellsolarmaterials.com

The process often involves an anti-solvent dripping step to induce rapid crystallization, leading to uniform and dense films. researchgate.net The choice of solvents and additives is critical in controlling the film's morphology, crystallinity, and surface coverage. researchgate.netnih.gov For instance, co-solvents or additives can form intermediate phases with the perovskite precursors, which helps to manage the nucleation and growth of the final film. nih.gov

More advanced techniques like resonant infrared, matrix-assisted pulsed laser evaporation (RIR-MAPLE) and vacuum-flash methods are also being developed to grow high-quality films with precise control over their structure. nih.govosti.gov Additionally, post-synthetic transformations of existing nanocrystals offer a novel route to create different perovskite structures, such as converting zero-dimensional perovskites into double or quadruple perovskites under mild conditions. nih.gov These fabrication methodologies are applicable to producing films and nanostructures from precursors containing this compound for various research and application purposes.

Integration into Polymer Field-Effect Transistors (FETs)

While direct research on the integration of this compound into polymer field-effect transistors (FETs) is not extensively documented in publicly available scientific literature, significant research has been conducted on structurally related compounds, particularly phenylethylammonium (PEA) cations, in the context of hybrid perovskite FETs. These devices often incorporate polymeric materials as essential components, such as gate dielectrics, to enhance performance and enable flexible applications. The findings from this area of materials science provide critical insights into how a molecule like this compound could potentially be utilized in advanced electronic devices.

The primary application of phenylethylammonium cations in this field is as the organic spacer in two-dimensional (2D) organic-inorganic hybrid perovskites. These materials have a layered crystal structure that is advantageous for charge transport in the lateral direction, which is essential for the functionality of a field-effect transistor.

A notable example is the use of phenylethylammonium tin iodide ((PEA)₂SnI₄) as the semiconductor channel in 2D perovskite FETs. rsc.orgresearchgate.net In these devices, the (PEA)₂SnI₄ thin film forms a highly crystalline layered structure that facilitates the movement of charge carriers. rsc.org To create a functional FET, this perovskite semiconductor is often paired with a polymer gate dielectric.

For instance, researchers have successfully fabricated (PEA)₂SnI₄ FETs using a bottom-gate configuration with a polymer blend of poly(vinyl alcohol) (PVA) and cross-linked poly(4-vinylphenol) (PVP) as the gate dielectric. rsc.orgrsc.org This combination results in a device that can operate at room temperature in the air, exhibiting p-channel characteristics. rsc.org The use of a polymer dielectric is advantageous as it can lead to uniform and smooth surfaces with high solvent resistance, low polarity, high capacitance, and low leakage currents, all of which are crucial for high-performance transistors. rsc.orgrsc.org

Furthermore, the integration of high-dielectric-constant fluorinated copolymers like poly(vinylidenefluoride-co-trifluoroethylene) (PVDF-TrFE) as a gate dielectric in (PEA)₂SnI₄ FETs has been explored to lower the operating voltage of the devices. acs.org To overcome challenges such as solvent corrosion and wettability at the interface between the perovskite and the polymer, multilayer dielectric structures incorporating polytetrafluoroethylene (PTFE) and cross-linked PVP have been developed. acs.org

The performance of these hybrid perovskite-polymer FETs can be quite impressive, with hole mobilities reaching values competitive with other solution-processed semiconductors. The table below summarizes key performance metrics from research on (PEA)₂SnI₄ FETs with polymer gate dielectrics.

SemiconductorGate DielectricHole Mobility (cm²/V·s)On/Off RatioOperating Voltage
(PEA)₂SnI₄PVA/CL-PVP0.28 - 0.33 rsc.org> 10³-
(PEA)₂SnI₄PVDF-TrFE/PTFE/CL-PVP0.36 - 0.42 acs.org~10³ - 10⁴Low (not specified)

Research has also extended to chiral derivatives containing a chlorophenyl group, which are structurally very similar to this compound. Specifically, the synthesis of [R- and S-1-(4-Chlorophenyl)ethylammonium]₂PbI₄ has been reported. researchgate.net These materials are 2D lead iodide perovskites that exhibit ferroelectric properties and are semiconductors with a direct bandgap of 2.34 eV. researchgate.net While their integration into FETs has not been as extensively detailed as their tin-based counterparts, their semiconductor characteristics suggest potential for use in electronic applications.

The development of these hybrid devices, which combine the unique properties of organic cations like phenylethylammonium with the processability of polymers, opens up new avenues for creating low-cost, flexible, and high-performance electronics. rsc.org

Structure Activity Relationships Sar and Molecular Design Principles for 2 4 Chlorophenyl Ethylazanium Analogs

Rational Design and Synthesis of Functionalized Analogs

The rational design of analogs based on the 2-(4-chlorophenyl)ethyl scaffold aims to explore the chemical space around this core structure to enhance biological activity. This process often involves modifying key structural components, such as the aromatic ring, the ethyl linker, and the terminal nitrogen group, through targeted synthesis.

Synthetic Strategies: The synthesis of functionalized analogs employs a variety of modern organic chemistry techniques. Common strategies include:

N-Alkylation: A fundamental method for introducing or modifying substituents on the nitrogen atom. For instance, reacting a primary or secondary amine with an appropriate alkyl halide allows for the systematic variation of the N-substituents, which can be crucial for modulating biological activity and physical properties. A typical example involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) to produce novel derivatives. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. This allows for the introduction of diverse aryl or heteroaryl groups onto the core structure. For example, N-(4-bromophenyl)furan-2-carboxamide can be arylated using this method to generate a library of analogs with varying substituents on the phenyl ring. nih.gov

Heterocycle Formation: The 2-(4-chlorophenyl) moiety can be incorporated into various heterocyclic systems, such as oxadiazoles (B1248032) or thiazoles, which can act as bioisosteres for other functional groups and introduce new interaction points with biological targets. nih.gov The synthesis of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs is one such example, where the core structure is modified to explore new biological activities.

These synthetic approaches enable the systematic modification of the lead compound, allowing researchers to probe the SAR and identify key structural features responsible for the desired biological effect. The purification of these synthesized compounds is often achieved using techniques like column chromatography to ensure high purity for subsequent biological evaluation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogs of 2-(4-chlorophenyl)ethylazanium, QSAR studies can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govresearchgate.net

A QSAR model is developed by calculating various molecular descriptors for a set of compounds with known activities (the training set). These descriptors quantify different aspects of the molecule's physicochemical properties.

Key Molecular Descriptors in QSAR:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They help model how a ligand fits into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, representing the molecule's lipophilicity. This property is critical for membrane permeability and interaction with hydrophobic pockets in target proteins.

Once calculated, these descriptors are used to build a regression model that links them to the biological activity. The predictive power of the model is then validated using an external set of compounds (the test set). For instance, a 2D/3D-QSAR model for nitroaromatic compounds concluded that mutagenicity is influenced by molecular transport, interactions with biomacromolecules, and nitroreduction. mdpi.com Similarly, QSAR models for other compound series have shown high predictive accuracy, with correlation coefficients (R²) often exceeding 0.8, indicating a strong relationship between the descriptors and the observed activity. mdpi.comnih.gov

Pharmacophore Mapping and Molecular Docking for Binding Interaction Insights

Pharmacophore mapping and molecular docking are powerful computational tools that provide insights into how a ligand interacts with its biological target at a molecular level. nih.gov These methods are essential for understanding SAR and for the rational design of more potent and selective analogs.

Pharmacophore Mapping: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. lilab-ecust.cnnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. researchgate.net By aligning a set of active molecules, a common pharmacophore model can be generated. nih.gov This model can then be used as a 3D query to screen large compound databases to identify novel scaffolds that fit the pharmacophore and are likely to be active. lilab-ecust.cn

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. niscpr.res.in This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. nih.gov

For example, a molecular docking study of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs against the EGFR tyrosine kinase active site revealed important interactions. The analysis showed that the oxadiazole ring of the ligands was positioned near residues Leu792 and Met793, while the para-substituted phenyl group was close to Cys797. Such insights are invaluable for designing new analogs with improved binding affinity.

Principles of Ligand Efficiency and Selectivity in Chemical Systems

In drug discovery, it is not enough for a compound to be potent; it must also be "drug-like" and selective for its intended target. Ligand efficiency metrics provide a way to assess the quality of a compound by normalizing its potency for properties like size and lipophilicity.

Ligand Efficiency (LE): Ligand efficiency measures the binding energy per heavy atom (non-hydrogen atom). It is a useful metric for comparing compounds of different sizes and helps in identifying small, efficient fragments during the early stages of drug discovery. nih.gov

Formula: LE = -RTln(Ki) / N, where Ki is the binding affinity and N is the number of heavy atoms.

Lipophilic Ligand Efficiency (LLE): LLE, also known as Lipophilic Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP). High lipophilicity is often associated with poor solubility, high metabolic turnover, and toxicity. LLE helps guide lead optimization towards compounds that achieve high potency without excessive lipophilicity. nih.gov

Formula: LLE = pIC50 - logP

Selectivity: Selectivity is a crucial parameter that describes a compound's ability to bind to its intended target with higher affinity than to other, unintended targets. Poor selectivity can lead to off-target effects and toxicity. Achieving high selectivity is a major goal in drug design. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was identified as a highly selective ligand for the dopamine (B1211576) D4 receptor, with over 10,000-fold selectivity against the D2 receptor, as well as high selectivity against serotonin (B10506) and adrenergic receptors. nih.gov This selectivity is achieved by optimizing the chemical structure to exploit subtle differences in the binding sites of related receptors.

Environmental Transformation Pathways of 2 4 Chlorophenyl Ethylazanium Academic Research

Photochemical Degradation Mechanisms and Products

The presence of a chromophore, the chlorophenyl group, in 2-(4-Chlorophenyl)ethylazanium suggests its susceptibility to photochemical degradation. Studies on analogous compounds like 4-chlorophenol (B41353) and 2,4-D reveal that direct photolysis and indirect photo-oxidation processes are significant transformation pathways in the environment.

Advanced oxidation processes (AOPs) have been shown to be effective in degrading chlorinated phenols. For instance, the degradation of 4-chlorophenol is significantly enhanced by processes such as UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe²⁺). nih.gov In the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents. The photo-Fenton process further accelerates this by using Fe²⁺ to catalyze the decomposition of H₂O₂ into hydroxyl radicals. Under acidic conditions, the photo-Fenton process has been found to be the most effective for the complete mineralization of 4-chlorophenol. nih.gov

The degradation of 2,4-D has also been studied using photocatalysis with materials like titanium dioxide (TiO₂) and cerium oxide (CeO₂). mdpi.comnih.gov Irradiation of these semiconductor photocatalysts generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) radicals (O₂⁻), which then attack the organic molecule. mdpi.com The efficiency of these processes is influenced by factors such as pH, catalyst loading, and the presence of other ions. nih.govacs.org For 2,4-D, degradation is generally more efficient at acidic pH. acs.org

The primary photochemical degradation products of 4-chlorophenol include hydroquinone (B1673460), benzoquinone, and 4-chlorocatechol. nih.govmdpi.com For 2,4-D, the initial step often involves the cleavage of the ether bond to form 2,4-dichlorophenol (B122985), which is then further degraded. acs.org Complete mineralization to CO₂, H₂O, and chloride ions is achievable under optimal AOP conditions. nih.gov

Table 1: Photochemical Degradation of Surrogate Compounds
CompoundDegradation ProcessKey FindingsReference
4-ChlorophenolUV, UV/H₂O₂, Photo-FentonUV alone is slow and does not lead to complete mineralization. UV/H₂O₂ significantly enhances degradation. Photo-Fenton is most effective, especially under acidic conditions, achieving >99% degradation in minutes. nih.gov
2,4-Dichlorophenoxyacetic Acid (2,4-D)Photocatalysis (e.g., TiO₂, CeO₂)Degradation follows first-order kinetics. Efficiency is high, with up to 95% degradation observed. Acidic pH generally favors the process. mdpi.comacs.org
4-ChlorophenolPhotocatalysis with modified TiO₂Modification of TiO₂ with tin can enhance photocatalytic activity, leading to improved degradation rates due to altered electronic properties and increased surface area. rsc.org

Biotransformation Pathways in Environmental Microbial Systems

The biotransformation of chlorinated aromatic compounds is a critical process governing their persistence in the environment. Microorganisms have evolved diverse enzymatic pathways to degrade these compounds, often using them as a source of carbon and energy.

The biodegradation of 2,4-D is well-documented and typically initiated by the cleavage of the side chain, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), to yield 2,4-dichlorophenol (2,4-DCP). nih.gov This is followed by the hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol, which is then subjected to ring cleavage by chlorocatechol 1,2-dioxygenase (TfdC). nih.govtandfonline.com Subsequent enzymatic reactions lead to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov The genes encoding these enzymes, known as tfd genes, are often located on plasmids, facilitating their transfer between different bacterial species. tandfonline.com Numerous bacteria, including species of Cupriavidus, Pseudomonas, Arthrobacter, and Alcaligenes, have been shown to degrade 2,4-D. tandfonline.comoup.com

The biodegradation of 4-chlorophenol can also occur through various microbial pathways. Some bacteria utilize it as a sole carbon and energy source. acs.orgscispace.com The degradation can proceed via the formation of hydroquinone or chlorocatechol. acs.org Co-metabolism, where the degradation of a compound occurs in the presence of a primary growth substrate, has also been observed for 4-chlorophenol. researchgate.netnih.gov For example, photosynthetic bacteria have been shown to degrade 4-chlorophenol in the presence of other carbon sources like glucose. researchgate.netnih.gov Fungi, particularly white-rot fungi, are also capable of degrading chlorinated phenols through the action of extracellular enzymes like laccases and peroxidases. nih.gov

Table 2: Microbial Degradation of Surrogate Compounds
CompoundMicroorganism(s)Key Pathway/EnzymesReference
2,4-Dichlorophenoxyacetic Acid (2,4-D)Cupriavidus necator JMP134, Pseudomonas spp.tfd gene pathway (TfdA, TfdB, TfdC, etc.) nih.govtandfonline.com
4-ChlorophenolPseudomonas sp., Rhodococcus sp.Hydroxylation to hydroquinone or chlorocatechol followed by ring cleavage. acs.org
2,4-Dichlorophenoxyacetic Acid (2,4-D)Fungi (e.g., Rigidoporus sp., Fusarium sp.)Involvement of laccases and cytochrome P450-type enzymes. nih.gov
4-ChlorophenolPhotosynthetic bacteriaCo-metabolic degradation in the presence of other carbon sources. researchgate.netnih.gov

Chemical Stability and Reactivity in Abiotic Environmental Matrices

The chemical stability of this compound in abiotic environmental matrices like soil and water will be influenced by factors such as pH, temperature, and the presence of other chemical species. Based on data for 2,4-D, hydrolysis under typical environmental pH conditions is expected to be a slow process. cdc.gov

The mobility of such compounds in soil is governed by their adsorption to soil particles. The organic carbon-normalized soil adsorption coefficient (Koc) for 2,4-D is relatively low, suggesting it has the potential for high mobility in soils. cdc.gov However, its environmental persistence is often limited by its relatively short biodegradation half-life in aerobic soils, which is reported to be around 6.2 days. cdc.gov In anaerobic aquatic environments, the persistence of 2,4-D is significantly longer, with a half-life ranging from 41 to 333 days. cdc.gov

The presence of the ethylazanium group in the target compound suggests it will exist as a cation, which could lead to stronger adsorption to negatively charged soil colloids and clays (B1170129) compared to the anionic form of 2,4-D. This would likely reduce its mobility but could also affect its bioavailability for microbial degradation. The reactivity in abiotic matrices would also be influenced by redox conditions, with reductive dehalogenation being a potential pathway under anaerobic conditions, although this is generally a slower process than aerobic degradation. frontiersin.org

Future Directions and Emerging Research Avenues for 2 4 Chlorophenyl Ethylazanium

Integration of Multi-Omics Approaches in Chemical Biology Research

The future of understanding the biological implications of compounds like 2-(4-Chlorophenyl)ethylazanium lies in the integration of multiple "omics" disciplines. A multi-omics approach combines data from genomics, proteomics, transcriptomics, metabolomics, and lipidomics to create a comprehensive profile of a molecule's interaction with a biological system. nih.gov This holistic view allows researchers to move beyond single-analyte studies and map the complex functional pathways affected by the compound. nih.gov

For this compound, this could involve treating cell cultures or model organisms with the compound and then applying multi-omics techniques to analyze samples from blood, tissue, or urine. nih.gov By correlating the compound's presence with changes across these different biological levels, researchers can elucidate its mechanism of action, identify potential biomarkers of exposure or effect, and discover novel therapeutic or toxicological pathways. nih.gov This approach has the potential to revolutionize our understanding of how small molecules like this compound influence health and disease, paving the way for precision medicine applications. nih.gov

Table 1: Key Disciplines in Multi-Omics Research

Discipline Focus of Study Potential Application for this compound
Genomics Study of the complete set of DNA Identifying genetic predispositions to sensitivity or response.
Proteomics Study of all proteins Mapping protein interaction networks and signaling cascades affected by the compound.
Transcriptomics Study of the full range of RNA molecules Understanding how the compound alters gene expression.
Metabolomics Study of small molecules (metabolites) Tracking the compound's metabolic fate and its impact on cellular metabolism.
Lipidomics Study of lipids Assessing effects on cell membranes and lipid-based signaling.

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

Advancements in spectroscopy and imaging are set to provide unprecedented, real-time insights into the dynamics of this compound. Techniques are moving towards higher sensitivity and non-invasive applications, allowing for the observation of molecular interactions as they happen within biological systems. mdpi.comspectroscopyonline.com

Future research will likely employ a suite of advanced methods:

Ultrafast Spectroscopy : Using femtosecond-scale lasers, this technique can capture the electronic and molecular dynamics of the compound during chemical reactions or receptor binding, providing a moment-by-moment picture of its activity. spectroscopyonline.com

Multidimensional Spectroscopy : Techniques such as 2D NMR and 2D IR spectroscopy can reveal detailed information about the compound's structure, conformation, and its interactions with other molecules by correlating multiple spectroscopic dimensions. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique capable of detecting trace amounts of small molecules. mdpi.com It can provide a unique "fingerprint" of the compound's vibrational structure, making it ideal for tracking its presence and interactions in complex biological matrices. mdpi.com

Hyperspectral Imaging : This method combines imaging and spectroscopy to capture the spectrum of light for each pixel in an image. spectroscopyonline.com It could be used to map the distribution of this compound within tissues or even single cells, providing spatial context to its biochemical effects. spectroscopyonline.com

Fluorescence Spectroscopy : This non-invasive technique is highly sensitive for monitoring biomolecules in real time, though it is limited to molecules that are intrinsically fluorescent or can be tagged. mdpi.com

These technologies will enable researchers to move from static measurements to dynamic observations, fundamentally changing our understanding of how this compound functions at the molecular level. spectroscopyonline.com

Novel Synthetic Strategies for Complex this compound Derivatives

The therapeutic and industrial potential of the phenethylamine (B48288) scaffold, to which this compound belongs, is vast. nih.gov Future synthetic chemistry efforts will focus on creating more complex and functionally diverse derivatives. Modern synthetic methodologies can be employed to modify the core structure, offering pathways to new compounds with tailored properties. nih.gov

Key strategies may include:

Alkylation and Functionalization : Building upon known methods like the N-alkylation used to create piperazine-containing molecules, chemists can introduce a wide variety of functional groups to the ethylamine (B1201723) side chain or the phenyl ring. mdpi.com

Three-Component Reactions : Advanced catalytic methods, such as the amino etherification of alkenes, allow for the efficient, one-pot construction of complex molecules by combining multiple starting materials. acs.org This approach could be adapted to build novel ether derivatives of the core structure.

Microwave-Assisted Synthesis : The use of microwave reactors can dramatically speed up reactions, often leading to higher yields and cleaner products compared to conventional heating. mdpi.com This is particularly useful for rapidly creating libraries of related compounds for screening.

Flow Chemistry : Continuous flow reactors offer precise control over reaction conditions and allow for safer handling of hazardous reagents, which could be beneficial for scaling up the synthesis of promising derivatives.

These innovative synthetic routes will accelerate the discovery of new derivatives with potentially enhanced activity, selectivity, or improved physicochemical properties.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical and Materials Science

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials science by enabling predictive modeling. sciencedaily.com Instead of relying solely on trial-and-error synthesis and testing, researchers can use computational models to forecast the properties and behavior of novel compounds before they are ever created in a lab. sciencedaily.comresearchgate.net

For this compound and its potential derivatives, AI can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can be trained on datasets of existing chemical structures and their measured biological activities. youtube.com The resulting QSAR model can then predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis. youtube.comnih.gov

Reaction Prediction : AI platforms can predict the outcomes of chemical reactions under various conditions, optimizing synthetic routes and accelerating the discovery of new molecules. sciencedaily.com

Property Prediction : Machine learning models can accurately forecast a wide range of physicochemical properties, such as solubility, stability, and toxicity, from a compound's structure alone. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries of potential derivatives to filter out those with undesirable characteristics.

Interaction Analysis : Advanced algorithms can help decipher complex interactions between multiple chemicals or between a chemical and a complex biological system, identifying potential synergies or antagonisms that would be difficult to find through traditional methods. nih.gov

By combining automated experiments with AI, a "chemical reactome" can be developed to deeply understand and predict chemical reactivity, greatly speeding up the design process for new functional molecules. sciencedaily.com

Sustainable Synthesis and Green Chemistry Considerations for this compound Production

As with all chemical manufacturing, the future production of this compound and its derivatives must prioritize sustainability and green chemistry principles. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

A key area of focus is the use of chlorine. While organochlorine compounds can be toxic, modern industrial chlorine chemistry can be part of a sustainable, circular process. researchgate.net Chlorine is produced from sodium chloride (salt), and the primary byproduct of many chlorination reactions is hydrogen chloride, which has commercial uses and can ultimately be neutralized back to salt, creating a nearly waste-free cycle. researchgate.net

Future research into the sustainable synthesis of this compound could explore:

Greener Solvents : Replacing hazardous solvents with more environmentally benign alternatives, such as water or ethanol, or even developing solvent-free reaction conditions. mdpi.com

Catalytic Processes : Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste and improve atom economy. Iron (II) phthalocyanine, for example, has been used as a catalyst to improve the yield of related syntheses. mdpi.com

Alternative Reducing Agents : Employing milder and less moisture-sensitive reducing agents, such as sodium borohydride, in place of more hazardous ones like lithium aluminum hydride, which was used in early phenethylamine syntheses. mdpi.comnih.gov

Biocatalysis : Exploring the use of enzymes, such as transaminases expressed in microorganisms like Escherichia coli, to perform key synthetic steps. nih.gov This approach, already used for producing the parent compound phenethylamine, can offer high selectivity under mild, aqueous conditions. nih.gov

By embracing these green chemistry principles, the production of this compound can be made more efficient, safer, and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.